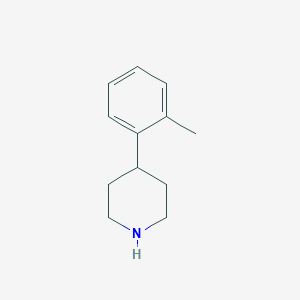

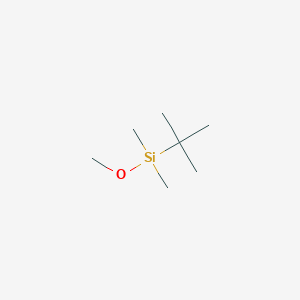

![molecular formula C11H13NO4 B1280699 3-[(3-methoxybenzoyl)amino]propanoic Acid CAS No. 914773-50-5](/img/structure/B1280699.png)

3-[(3-methoxybenzoyl)amino]propanoic Acid

Overview

Description

3-[(3-methoxybenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.225 g/mol . This compound is characterized by the presence of a methoxybenzoyl group attached to an amino propanoic acid backbone. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action:

The primary target of N-(3-METHOXYBENZOYL)-BETA-ALANINE is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH plays a crucial role in the endocannabinoid system, which regulates neurotransmitter release and various physiological processes .

Mode of Action:

Here’s how N-(3-METHOXYBENZOYL)-BETA-ALANINE interacts with FAAH:

- Inhibition : N-(3-METHOXYBENZOYL)-BETA-ALANINE acts as an irreversible or slowly reversible inhibitor of FAAH. By binding to FAAH, it prevents the breakdown of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids modulate pain, inflammation, and other central nervous system functions .

Result of Action:

- Neuroprotection : By modulating neurotransmitter release, N-(3-METHOXYBENZOYL)-BETA-ALANINE may protect neurons .

Action Environment:

Environmental factors (e.g., pH, temperature) can influence N-(3-METHOXYBENZOYL)-BETA-ALANINE’s stability and efficacy. Proper storage conditions are essential for maintaining its activity.

Remember, N-(3-METHOXYBENZOYL)-BETA-ALANINE holds promise for potential therapeutic applications, especially in pain management and neuroprotection. 🌿🧠 .

Biochemical Analysis

Biochemical Properties

3-[(3-methoxybenzoyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, which is essential for cell division, differentiation, and response to stress. By altering the activity of this pathway, this compound can impact cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by liver enzymes, leading to the production of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues. The localization of this compound within cells can influence its activity and function, as it may concentrate in areas where it can interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

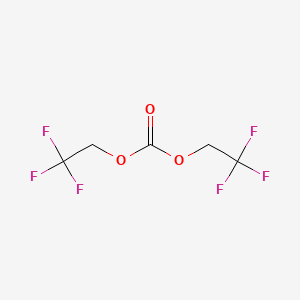

The synthesis of 3-[(3-methoxybenzoyl)amino]propanoic acid typically involves the reaction of 3-methoxybenzoyl chloride with beta-alanine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: 3-methoxybenzoyl chloride and beta-alanine.

Reaction Conditions: The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Product: this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-[(3-hydroxybenzoyl)amino]propanoic acid.

Reduction: Formation of 3-[(3-methoxybenzyl)amino]propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-methoxybenzoyl)amino]propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

3-(4-methoxybenzoyl)propionic acid: Similar structure but lacks the amino group.

3-(3-hydroxybenzoyl)amino]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-[(3-methoxybenzoyl)amino]propanoic acid is unique due to the presence of both a methoxybenzoyl group and an amino propanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name |

3-[(3-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSWNVRXGISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475155 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914773-50-5 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.